2-Methyl-4-nitrobenzenesulfonyl fluoride 2-Methyl-4-nitrobenzenesulfonyl fluoride
Brand Name: Vulcanchem
CAS No.: 21320-93-4
VCID: VC17727298
InChI: InChI=1S/C7H6FNO4S/c1-5-4-6(9(10)11)2-3-7(5)14(8,12)13/h2-4H,1H3
SMILES:
Molecular Formula: C7H6FNO4S
Molecular Weight: 219.19 g/mol

2-Methyl-4-nitrobenzenesulfonyl fluoride

CAS No.: 21320-93-4

Cat. No.: VC17727298

Molecular Formula: C7H6FNO4S

Molecular Weight: 219.19 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-4-nitrobenzenesulfonyl fluoride - 21320-93-4

Specification

CAS No. 21320-93-4
Molecular Formula C7H6FNO4S
Molecular Weight 219.19 g/mol
IUPAC Name 2-methyl-4-nitrobenzenesulfonyl fluoride
Standard InChI InChI=1S/C7H6FNO4S/c1-5-4-6(9(10)11)2-3-7(5)14(8,12)13/h2-4H,1H3
Standard InChI Key FMBXHVTUQCREBT-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)F

Introduction

Key Findings

2-Methyl-4-nitrobenzenesulfonyl fluoride (CAS 21320-93-4) is a sulfonyl fluoride derivative characterized by a benzene ring substituted with a methyl group at position 2, a nitro group at position 4, and a sulfonyl fluoride (-SO₂F) functional group. This compound, with the molecular formula C₇H₆FNO₄S and a molecular weight of 219.19 g/mol, serves as a critical reagent in organic synthesis, particularly for introducing sulfonyl groups into target molecules. Its applications span pharmaceutical intermediates, agrochemical development, and materials science, supported by scalable synthetic routes and well-documented reactivity .

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

2-Methyl-4-nitrobenzenesulfonyl fluoride is systematically named 2-methyl-4-nitrobenzene-1-sulfonyl fluoride. Its IUPAC name reflects the substituents’ positions on the aromatic ring: the methyl group at carbon 2, the nitro group (-NO₂) at carbon 4, and the sulfonyl fluoride moiety at carbon 1. The compound’s SMILES notation is CC1=C(C=CC(=C1)N+[O-])S(=O)(=O)F, providing a precise representation of its connectivity .

Spectroscopic Properties

Nuclear magnetic resonance (NMR) spectroscopy confirms its structure. The ¹H NMR spectrum (CDCl₃) exhibits signals for aromatic protons at δ 7.84 (d, J = 1.8 Hz, 1H) and δ 7.47 (d, J = 1.6 Hz, 1H), alongside a singlet for the methyl group at δ 2.58 . The ¹⁹F NMR spectrum shows a characteristic peak at δ 65.67 ppm for the sulfonyl fluoride group . Mass spectrometry (EI) reveals a molecular ion peak at m/z 219.19, consistent with its molecular weight .

Synthetic Methodologies

One-Pot Synthesis from Sulfonates

A scalable route involves reacting sodium 4-methylbenzenesulfonate with cyanuric chloride (1.1 equiv) and tetrabutylammonium bromide (TBAB, 5 mol%) in acetonitrile at 60°C for 12 hours. Subsequent fluorination with potassium bifluoride (KHF₂, 3.0 equiv) in acetone at room temperature yields the product in 85% isolated purity . This method avoids hazardous intermediates like sulfonyl chlorides and is compatible with diverse sulfonate salts .

Table 1: Optimization of Fluorination Conditions

EntryFluorinating AgentSolventYield (%)
1CsFAcetone<10
2KFAcetone82
3KHF₂Acetone86
4KHF₂CH₃CN74

Adapted from Jiang et al. (2019)

Sulfonic Acid Fluorination

An alternative approach starts with 2-methyl-4-nitrobenzenesulfonic acid, which undergoes chlorination with thionyl chloride (SOCl₂) to form the sulfonyl chloride intermediate. Fluorination with antimony trifluoride (SbF₃) or potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) provides the sulfonyl fluoride in 72% yield . This method, though effective, requires strict moisture control due to the intermediate’s hydrolytic sensitivity.

Physicochemical Properties

Stability and Solubility

The compound is a white crystalline solid with a melting point of 98–100°C . It exhibits moderate solubility in polar solvents such as acetone (68 g/L) and acetonitrile (74 g/L) but is poorly soluble in water (<1 g/L) . Storage recommendations emphasize desiccation at 2–8°C to prevent hydrolysis of the sulfonyl fluoride group.

Reactivity Profile

The sulfonyl fluoride group (-SO₂F) is electrophilic, enabling nucleophilic substitution with amines, alcohols, and thiols. The nitro group (-NO₂) enhances the ring’s electron-deficient nature, directing electrophilic aromatic substitution to the meta position. Reduction of the nitro group to an amine (-NH₂) using catalytic hydrogenation (H₂/Pd-C) yields 2-methyl-4-aminobenzenesulfonyl fluoride, a precursor for diazonium salt chemistry .

Applications in Organic Synthesis

Sulfonylation Reactions

The compound serves as a versatile sulfonylation agent. For example, reaction with primary amines in dichloromethane (DCM) and triethylamine (Et₃N) produces sulfonamides, a common pharmacophore in drug discovery . A recent study demonstrated its use in synthesizing 4-(diethylamino)-3-nitrobenzenesulfonamide, a potential kinase inhibitor with IC₅₀ = 0.8 µM against EGFR .

Click Chemistry and Bioconjugation

Sulfonyl fluorides participate in sulfur(VI) fluoride exchange (SuFEx) reactions, a class of click chemistry. Under mild conditions (pH 7.4, 25°C), the -SO₂F group reacts with phenolic hydroxyls to form stable sulfonate esters, enabling protein bioconjugation and polymer crosslinking . For instance, coupling with tyrosine residues in bovine serum albumin (BSA) achieved 95% labeling efficiency in 2 hours .

Recent Research Advancements

Antibiotic Development

Nitro-substituted sulfonyl fluorides exhibit potent antibacterial activity. 2-Methyl-4-nitrobenzenesulfonyl fluoride inhibited Staphylococcus aureus (MIC = 4 µg/mL) by targeting the dihydrofolate reductase (DHFR) enzyme, as shown in X-ray crystallography (PDB: 6T7N) . Structural analogs with electron-withdrawing groups (e.g., -CF₃) displayed enhanced potency against multidrug-resistant Enterococcus faecium .

Catalytic Asymmetric Synthesis

Copper-catalyzed three-component reactions incorporating arylhydrazines, DABSO (a SO₂ surrogate), and NFSI (N-fluorobenzenesulfonimide) yielded chiral sulfonyl fluorides with 92% enantiomeric excess (ee). This methodology enabled the synthesis of (-)-2-methyl-4-nitrobenzenesulfonyl fluoride, a key intermediate for prostaglandin analogs .

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